



Application Notes and Protocols for PF-562271 in Lung Disease Models

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Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B2911479

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways regulating cell survival, proliferation, migration, and adhesion.[1] Upregulation of FAK expression and activity is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), where it is associated with more aggressive disease stages.[2] Furthermore, enhanced FAK signaling is implicated in the pathogenesis of pulmonary fibrosis, contributing to the activation of fibroblasts and excessive deposition of extracellular matrix.[3]

PF-562271 is a potent and selective, ATP-competitive, reversible inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[4][5] It has demonstrated anti-tumor, anti-inflammatory, and anti-fibrotic effects in preclinical models, making it a valuable tool for studying the role of FAK in lung diseases and for evaluating the therapeutic potential of FAK inhibition.[6] These application notes provide detailed protocols for the use of PF-562271 in in vitro and in vivo models of lung cancer and pulmonary fibrosis.

Mechanism of Action

PF-562271 competitively binds to the ATP-binding pocket of FAK, inhibiting its autophosphorylation at tyrosine 397 (Y397).[4] This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, such as Src family kinases. By preventing FAK autophosphorylation, PF-562271 effectively blocks downstream signaling



cascades, including the RAS/RAF, PI3K/AKT, and MAPK pathways, which are crucial for tumor cell proliferation, survival, and migration, as well as fibroblast activation and collagen deposition.[6][7]

Data Presentation

In Vitro Efficacy of PF-562271

Cell Line	Cancer Type	IC50 (μM)	Assay Type	Reference
H460	Non-Small Cell Lung Cancer	Not explicitly stated, but effective at concentrations of 1-2 µM	Viability Assay	[8]
PC-3M	Prostate Cancer	~3.3	Cell Proliferation	[5]
BT474	Breast Cancer	Not specified	Not specified	[4]
BxPc3	Pancreatic Cancer	Not specified	Not specified	[4]
LoVo	Colon Cancer	Not specified	Not specified	[4]
U87MG	Glioblastoma	Not specified	Not specified	[4]
143B	Osteosarcoma	1.98	Cell Growth (CCK-8)	[9]
MG63	Osteosarcoma	1.76	Cell Growth (CCK-8)	[9]
TC32	Ewing Sarcoma	2.1	Cell Viability	[1]
A673	Ewing Sarcoma	1.7	Cell Viability	[1]

In Vivo Efficacy of PF-562271 in Xenograft Models



Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition	Reference
H125	Lung Cancer	25 mg/kg, p.o., bid	2-fold greater apoptosis	[10]
PC3M-luc-C6 (subcutaneous)	Prostate Cancer	25 mg/kg, p.o., bid, 5x/wk for 2 weeks	62%	[11]
PC3M-luc-C6 (metastasis)	Prostate Cancer	25 mg/kg, p.o., bid, 5x/wk for 18 days	Significant reduction in metastasis	[11]
BxPc3	Pancreatic Cancer	50 mg/kg, p.o., bid	86%	[10]
PC-3M	Prostate Cancer	50 mg/kg, p.o., bid	45%	[10]

In Vivo Efficacy of PF-562271 in a Pulmonary Fibrosis

Model

Animal Model	Treatment	Outcome	Reference
Bleomycin-induced pulmonary fibrosis in mice	PF-562271	Marked reduction in fibrosis and collagen deposition	[3][12]

Experimental Protocols In Vitro Protocol: Cell Viability Assay

Objective: To determine the effect of PF-562271 on the viability of lung cancer cell lines.

Materials:

- Lung cancer cell lines (e.g., A549, H460)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)



- PF-562271 hydrochloride
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Compound Preparation: Prepare a stock solution of PF-562271 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
- Treatment: Remove the medium from the wells and add 100 μL of medium containing the different concentrations of PF-562271 or vehicle control (medium with DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- Viability Assessment:
 - \circ For MTT assay: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
 - For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add 100 μL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 Measure luminescence with a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
 Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad



Prism).

In Vivo Protocol: Non-Small Cell Lung Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of PF-562271 in a murine xenograft model of NSCLC.

Materials:

- Athymic nude mice (6-8 weeks old)
- NSCLC cell line (e.g., H460)
- Matrigel
- PF-562271 hydrochloride
- Vehicle solution (e.g., 0.5% methylcellulose)
- Calipers
- Animal balance

Procedure:

- Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ H460 cells suspended in 100 μL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Administration: Administer PF-562271 orally (e.g., by gavage) at a dose of 25-50 mg/kg, twice daily. Administer the vehicle solution to the control group following the same



schedule.

- Monitoring: Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight every 2-3 days.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups. Calculate the percentage of tumor growth inhibition.

In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To assess the anti-fibrotic effect of PF-562271 in a mouse model of pulmonary fibrosis.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Bleomycin sulfate
- Sterile saline
- PF-562271 hydrochloride
- Vehicle solution
- Anesthesia (e.g., isoflurane)

Procedure:

 Induction of Fibrosis: Anesthetize the mice. Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in 50 μL of sterile saline. Administer sterile saline to the control group. A detailed protocol for this procedure can be found in various publications.[13][14]



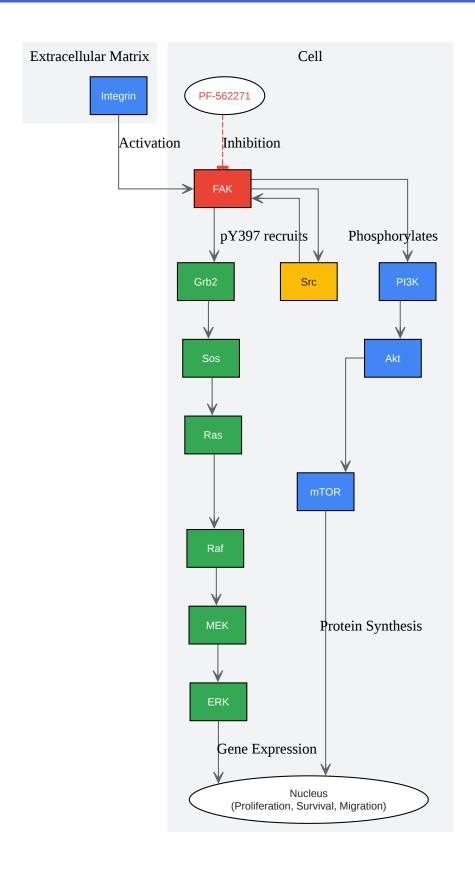
- Treatment: Begin treatment with PF-562271 (e.g., 50 mg/kg, orally, twice daily) or vehicle on the same day or a few days after bleomycin administration and continue for 14-21 days.
- Endpoint: At the end of the treatment period (e.g., day 21), euthanize the mice.
- Sample Collection:
 - Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.
 - Lung Tissue: Perfuse the lungs with saline and excise them. Inflate and fix one lung with 10% neutral buffered formalin for histological analysis. Homogenize the other lung for biochemical assays.

Analysis:

- Histology: Stain lung sections with Masson's trichrome to visualize and quantify collagen deposition. Assess the severity of fibrosis using a scoring system (e.g., Ashcroft score).
 [12]
- Collagen Content: Measure the total lung collagen content using a hydroxyproline assay on the lung homogenates.
- Inflammatory Cells: Perform differential cell counts on the BAL fluid to assess the inflammatory response.
- Data Analysis: Compare the fibrosis scores, collagen content, and inflammatory cell counts between the different treatment groups.

Mandatory Visualizations

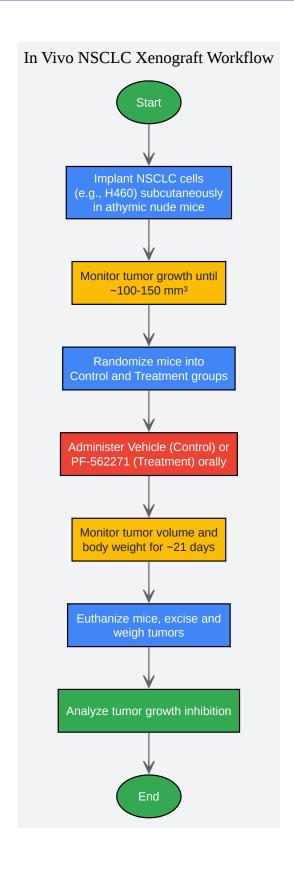




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Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.

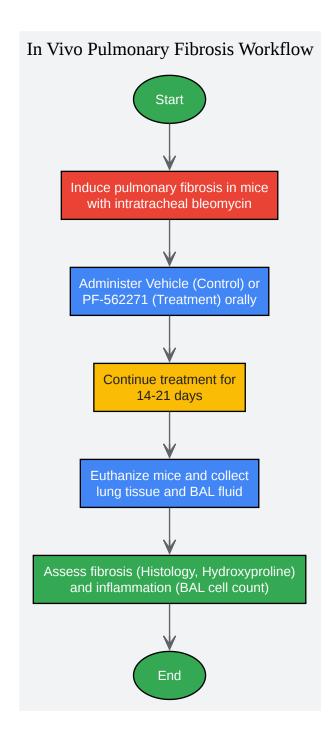




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Caption: Workflow for evaluating PF-562271 in an NSCLC xenograft model.





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Caption: Workflow for PF-562271 in a bleomycin-induced pulmonary fibrosis model.



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